2-methyl-5-(tributylstannyl)pyrazine
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Overview
Description
2-methyl-5-(tributylstannyl)pyrazine is an organotin compound with the molecular formula C17H32N2Sn It is a derivative of pyrazine, where a tributylstannyl group is attached to the 5th position of the pyrazine ring, and a methyl group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(tributylstannyl)pyrazine typically involves the stannylation of a pyrazine derivative. One common method is the reaction of 2-methyl-5-bromopyrazine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(tributylstannyl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different pyrazine derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as halogens or acyl chlorides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Palladium Catalysts: For cross-coupling reactions, typically in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-methyl-5-(tributylstannyl)pyrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of organotin polymers and other materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 2-methyl-5-(tributylstannyl)pyrazine in various reactions involves the activation of the pyrazine ring and the tributylstannyl group. The stannyl group can stabilize transition states and intermediates, facilitating the formation of new bonds. In catalytic reactions, the compound can coordinate with metal centers, enhancing their reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(trimethylstannyl)pyrazine
- 2-methyl-5-(triethylstannyl)pyrazine
- 2-methyl-5-(triphenylstannyl)pyrazine
Uniqueness
2-methyl-5-(tributylstannyl)pyrazine is unique due to the specific steric and electronic effects imparted by the tributylstannyl group. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and material science.
Properties
CAS No. |
619331-61-2 |
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Molecular Formula |
C17H32N2Sn |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
tributyl-(5-methylpyrazin-2-yl)stannane |
InChI |
InChI=1S/C5H5N2.3C4H9.Sn/c1-5-4-6-2-3-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
InChI Key |
IQXWKNZHYMJMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1)C |
Purity |
95 |
Origin of Product |
United States |
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